Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
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Overview
Description
Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organic compound with the molecular formula C11H8F6O2. This compound is characterized by the presence of both benzyl and trifluoromethyl groups, making it a unique and valuable molecule in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the esterification of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products: The major products formed from these reactions include benzyl alcohol, trifluoromethyl-substituted carboxylic acids, and various benzyl derivatives .
Scientific Research Applications
Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: An herbicide with a similar trifluoromethyl structure
Uniqueness: Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to its combination of benzyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H8F6O2 |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)8(11(15,16)17)9(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
RDOUSGLKMWIHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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